2,4-Dimethoxy-5,6-dimethylpyrimidine
Overview
Description
2,4-Dimethoxy-5,6-dimethylpyrimidine is an organic compound with the molecular formula C8H12N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 2 and 4 positions and two methyl groups at the 5 and 6 positions on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5,6-dimethylpyrimidine typically involves the methylation of 2,4-dihydroxypyrimidine derivatives. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide. The reaction is carried out at elevated temperatures, around 150°C, to achieve high conversion and selectivity .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2,4-Dimethoxy-5,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific derivative being studied .
Comparison with Similar Compounds
2,4-Dimethoxy-5,6-dimethylpyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Dimethoxypyrimidine: Lacks the methyl groups at the 5 and 6 positions, which can affect its chemical reactivity and biological activity.
2,4-Dihydroxy-5,6-dimethylpyrimidine: The hydroxyl groups can participate in different types of chemical reactions compared to methoxy groups.
2,4-Dichloro-5,6-dimethylpyrimidine: The chloro groups can be more reactive towards nucleophilic substitution reactions
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dimethoxy-5,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10-7(5)11-3/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPMMDQPZLYGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464013 | |
Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120129-83-1 | |
Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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